molecular formula C10H17NO B13676631 Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol

Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol

Cat. No.: B13676631
M. Wt: 167.25 g/mol
InChI Key: BIBLKYWBKVEVAH-UHFFFAOYSA-N
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Description

Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol (CAS: 1788873-88-0) is a structurally unique spirocyclic compound characterized by a pyrrolizine core fused with a cyclopropane ring and a methanol substituent at the 8-position. This compound is commercially available with ≥97% purity and is stored at 2–8°C to maintain stability, requiring ice-pack transportation to prevent degradation .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol

InChI

InChI=1S/C10H17NO/c12-8-10-2-1-5-11(10)7-9(6-10)3-4-9/h12H,1-8H2

InChI Key

BIBLKYWBKVEVAH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3(CC3)CN2C1)CO

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition for Spiro Pyrrolizine Formation

The 1,3-dipolar cycloaddition is a powerful and widely employed strategy for the synthesis of spirocyclic pyrrolizine derivatives. Azomethine ylides, generated in situ from suitable precursors such as isatins or α-dicarbonyl compounds, react with dipolarophiles to afford spirocyclic products with excellent regio- and stereocontrol.

  • Mechanism and Stereoselectivity : The reaction proceeds via a concerted cycloaddition forming two new carbon-carbon bonds and one carbon-nitrogen bond, generating multiple contiguous stereocenters in a single step. The presence of chiral catalysts, such as chiral phosphoric acids, can induce high enantioselectivity (up to 98% ee) and regioselectivity favoring the desired spiro isomer.

  • Representative Example : In the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, methyleneindolinones react with aldehydes and amino esters under chiral phosphoric acid catalysis to yield spiro compounds with high yields and stereochemical purity. Theoretical studies support the transition state stabilization via double hydrogen bonding, explaining the selectivity observed.

  • Application to Pyrrolizine-Cyclopropane Systems : Although direct reports on Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol are scarce, analogous spirocyclic systems have been synthesized using similar 1,3-dipolar cycloaddition strategies, suggesting this approach as a viable route.

Samarium(II) Iodide (SmI2)-Mediated Reductive Cyclization

SmI2 is a versatile single-electron transfer reagent used for selective reductions and radical cyclizations, including the formation of cyclopropane rings and spirocyclic alcohols.

  • Mechanistic Insights : SmI2 reduces activated olefins and ketones, generating radical intermediates that undergo intramolecular cyclization. Protonation steps and solvent choice influence the product outcome, favoring cyclobutanol or cyclopentanol derivatives depending on conditions.

  • Spirocyclic Alcohol Formation : SmI2-mediated cross-coupling of β-tethered aldehydes onto cyclic enones results in spirocyclic alcohols with good yields and moderate stereoselectivity. The best results are obtained in THF with methanol as a proton source at low temperatures (0 °C).

  • Relevance to Target Compound : The hydroxymethyl group in this compound suggests that SmI2-mediated reductive cyclization could be employed to install the alcohol functionality concomitantly with ring closure, providing an efficient synthetic step toward the target.

Photochemical [2 + 2] Cycloaddition Approaches

Photochemical [2 + 2] cycloadditions are classical methods for constructing cyclobutane rings but can be adapted for cyclopropane synthesis under specific conditions.

  • Recent Advances : Copper(I)-catalyzed photocycloadditions and sensitized intramolecular [2 + 2] cycloadditions have been reported to generate bicyclic and spirocyclic systems with high diastereoselectivity.

  • Limitations for Cyclopropane Formation : While the method excels in cyclobutane synthesis, direct cyclopropane formation via [2 + 2] photocycloaddition is less common. However, the strategy can be integrated into multi-step syntheses where cyclopropane rings are constructed via subsequent transformations of photocycloaddition products.

  • Potential Application : For the target compound, photochemical methods might be used to construct intermediate cyclic frameworks, which are then converted to the cyclopropane-containing spiro system.

Comparative Data Table of Preparation Methods

Preparation Method Key Features Advantages Limitations References
1,3-Dipolar Cycloaddition Formation of spirocyclic pyrrolizines via azomethine ylides High regio- and stereoselectivity; catalytic asymmetric versions available Requires suitable dipolarophiles; sensitive to substituents
Samarium(II) Iodide-Mediated Cyclization Radical-mediated reductive cyclization forming spiro alcohols Mild conditions; selective; installs alcohol functionality Moderate stereoselectivity; sensitive to solvent and temperature
Photochemical [2 + 2] Cycloaddition Light-induced cycloaddition forming cyclobutane rings High diastereoselectivity; useful for complex scaffolds Limited direct cyclopropane formation; requires UV light or sensitizers

Summary and Expert Recommendations

The preparation of this compound is best approached through a combination of advanced synthetic techniques:

  • Employing 1,3-dipolar cycloaddition to construct the pyrrolizine core with high stereocontrol.

  • Utilizing SmI2-mediated reductive cyclization to form the cyclopropane ring and install the hydroxymethyl group efficiently.

  • Considering photochemical methods as complementary strategies for building complex cyclic intermediates.

For practical synthesis, optimization of reaction conditions such as solvent, temperature, and catalyst choice is critical to maximize yield and stereoselectivity. The integration of computational studies to understand transition states and reaction mechanisms is recommended to further refine these synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1’-cyclopropane]-8-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitrene intermediates.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted spiro compounds.

Mechanism of Action

The mechanism of action of spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1’-cyclopropane]-8-ylmethanol involves its interaction with molecular targets through its rigid spirocyclic structure. This rigidity allows for specific binding to enzymes and receptors, potentially inhibiting their activity . The compound’s antiproliferative activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirocyclic compounds are frequently modified to optimize pharmacological properties. Below is a detailed comparison of the target compound with its structural analogs, focusing on synthetic strategies, structural features, and hypothesized biological implications.

Structural Modifications in Spirocyclic Derivatives

Table 1: Key Structural Differences and Implications
Compound Class Core Structure Substituents/Modifications Hypothesized Impact on Properties Reference
Target Compound Pyrrolizine + cyclopropane Methanol at 8-position Enhanced solubility due to polar -OH group
Derivatives A1–A4* Indoline + piperidine Aminopyridine substituents Improved kinase inhibition (e.g., Neratinib-like activity)
Derivatives B1–B7* Indoline + cyclopropane Varied substituents (e.g., halogens, alkyl groups) Increased metabolic stability via cyclopropane strain
Derivatives C1–C4* Benzmorpholine + piperidine Spiro[indoline-3,4-piperidine] Altered binding affinity due to benzmorpholine’s aromaticity

*Derivatives A1–A4, B1–B7, and C1–C4 are from , designed as anticancer agents.

Key Observations:

Cyclopropane vs. Piperidine’s flexibility may improve binding to dynamic enzyme pockets, whereas cyclopropane’s strain could reduce off-target interactions. Derivatives B1–B7 (cyclopropane-containing) are hypothesized to exhibit longer half-lives in vivo due to reduced susceptibility to oxidative metabolism .

Methanol Substituent: The 8-methanol group in the target compound likely improves aqueous solubility compared to non-polar substituents in analogs (e.g., halogens in B1–B7). This could enhance bioavailability but may also increase renal clearance .

Core Heterocycle :

  • The pyrrolizine core in the target compound differs from indoline or benzmorpholine cores in analogs. Pyrrolizine’s nitrogen-rich structure may facilitate interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding or π-π stacking .

Biological Activity

Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol is a complex organic compound characterized by its unique spirocyclic structure. This compound has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C10H17NO
  • Molecular Weight : 167.25 g/mol
  • CAS Number : 1788873-88-0

The compound features a spirocyclic architecture that may contribute to its biological properties. Understanding its structure is crucial for exploring its interactions within biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. While specific synthetic routes are not extensively detailed in the literature, they may follow established protocols for similar spirocyclic compounds.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolizine compounds exhibit significant anticancer properties. For instance, a series of novel pyrrole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The antiproliferative activity was assessed using resazurin assays, revealing promising results for certain derivatives .

Antioxidant Activity

Research on fused pyrrole compounds has shown that they possess antioxidant properties. For example, some pyrrole derivatives demonstrated the ability to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases . The antioxidant activity was often measured using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl).

Anti-inflammatory Effects

Spiro compounds have been investigated for their anti-inflammatory effects. Studies have shown that certain spirocyclic compounds can inhibit pro-inflammatory cytokines in vitro and exhibit anti-inflammatory activity in vivo. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

StudyFindings
Pyrrole Derivatives Study Investigated cytotoxicity against HepG2 and EACC cell lines; identified promising anticancer activity .
Antioxidant Activity Assessment Evaluated antioxidant properties using DPPH assay; several derivatives showed significant radical scavenging ability .
Anti-inflammatory Evaluation Demonstrated inhibition of pro-inflammatory cytokines and effective anti-inflammatory response in animal models .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming proton environments and carbon connectivity. For example, the cyclopropane protons typically resonate as a multiplet in the δ 0.5–2.0 ppm range, while the methanol group appears as a broad singlet near δ 3.5–4.5 ppm .
  • IR Spectroscopy : O–H stretching (~3200–3600 cm1^{-1}) and C–O vibrations (~1050–1150 cm1^{-1}) confirm the methanol moiety.
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for spiro systems .
  • Computational Modeling : Density Functional Theory (DFT) optimizes geometry and predicts NMR chemical shifts, cross-validating experimental data .

What experimental strategies optimize diastereoselectivity during spiro ring formation?

Advanced
Diastereoselectivity is influenced by steric and electronic factors. Key strategies include:

  • Chiral Catalysts : Asymmetric catalysis using chiral ligands (e.g., bisoxazolines) can steer cyclopropanation toward the desired diastereomer .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving selectivity .
  • Temperature Control : Low temperatures (–20°C to 0°C) reduce kinetic side reactions, as demonstrated in analogous thiopyrano-pyrazinone syntheses .
  • Additives : Lewis acids (e.g., ZnCl2_2) may coordinate reactive intermediates, enhancing stereochemical outcomes .

How should researchers resolve contradictions between computational docking results and experimental binding assays for this compound?

Advanced
Discrepancies often arise from incomplete conformational sampling or solvent effects in simulations. Mitigation steps include:

  • Enhanced Sampling : Use molecular dynamics (MD) with explicit solvent models to capture flexible regions (e.g., the cyclopropane-methanol hinge) .
  • Free Energy Perturbation (FEP) : Quantify binding affinity differences between predicted and observed conformers .
  • Experimental Cross-Validation : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding thermodynamics independently .

What are common impurities in the synthesis of this compound, and how can they be characterized?

Q. Basic

  • Unreacted Precursors : Residual azaspiro intermediates (detected via HPLC retention time matching).
  • Oxidation By-Products : Methanol oxidation to formate derivatives (identified by IR C=O stretches at ~1700 cm1^{-1}) .
  • Diastereomers : Separated using chiral-phase HPLC or recrystallization .
  • Elemental Analysis : Verify purity by comparing experimental vs. theoretical C/H/N ratios .

What in vitro assays are most suitable for evaluating the bioactivity of this spiro compound?

Q. Advanced

  • Enzyme Inhibition Assays : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorescence-based substrates.
  • Cell Viability Assays : Assess cytotoxicity via MTT or ATP-luminescence in cancer cell lines, comparing to spiro[indoline-3,4-piperidine] derivatives with known activity .
  • Computational Docking : Prioritize targets by docking into protein active sites (e.g., cyclin-dependent kinases) using AutoDock Vina .

How can researchers improve the stability of the methanol moiety during storage and handling?

Q. Advanced

  • Protection-Deprotection : Temporarily protect the –CH2_2OH group as a silyl ether (e.g., TBS) during synthesis, then cleave with fluoride reagents .
  • Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent oxidation.
  • Stabilizing Excipients : Formulate with antioxidants (e.g., ascorbic acid) in buffered solutions (pH 6–7) .

What mechanistic insights can be gained from studying the thermal retroelectrocyclization of related spiro compounds?

Advanced
Thermal studies of spirocyclopropanated systems (e.g., tetrahydrospiro[cyclopropane-1,1’(2’H,6’H)-pyrido[2,1-a]isoquinolin]-2’-one) reveal:

  • Ring-Opening Pathways : Cyclopropane cleavage under heat (≥100°C) generates conjugated dienes, detectable via UV-vis spectroscopy .
  • Kinetic vs. Thermodynamic Control : Varying heating rates alters product distribution, informing reaction optimization for analogous systems .

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